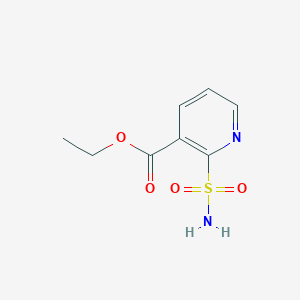

Ethyl 2-sulfamoylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-sulfamoylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKDDCARPSGZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Sulfamoylpyridine-3-carboxylic acid ethyl ester

The following technical guide provides an in-depth analysis of 2-sulfamoylpyridine-3-carboxylic acid ethyl ester , a critical intermediate in the synthesis of sulfonylurea herbicides.

Core Identity & Synthetic Utility in Agrochemical Design

Executive Summary

2-sulfamoylpyridine-3-carboxylic acid ethyl ester (CAS 247136-80-7 ) is a high-value heterocyclic scaffold used primarily as a precursor in the manufacture of acetolactate synthase (ALS) inhibiting herbicides, specifically the sulfonylurea class.[1]

Its structural significance lies in the ortho-positioning of the sulfonamide (

Chemical Identity & Synonyms

Precise nomenclature is vital for database searching and regulatory compliance. The following table consolidates the verified identifiers for this molecule.

| Identifier Type | Value / Name | Context |

| Common Name | Ethyl 2-sulfamoylnicotinate | Preferred industrial usage |

| IUPAC Name | Ethyl 2-(aminosulfonyl)pyridine-3-carboxylate | Systematic nomenclature |

| CAS Number | 247136-80-7 | Unique chemical identifier |

| Alternative Name | 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-, ethyl ester | Chemical Abstracts Service (CA) style |

| Alternative Name | 2-Sulfamoylnicotinic acid ethyl ester | Hybrid trivial/systematic |

| Molecular Formula | Mass: 230.24 g/mol | |

| SMILES | CCOC(=O)c1cccnc1S(=O)(=O)N | Structure-search string |

Structural Analysis

The molecule consists of a pyridine ring substituted at the 2-position with a sulfamoyl group and at the 3-position with an ethoxycarbonyl group.

-

Electronic Character: The pyridine nitrogen is electron-withdrawing, making the 2-position susceptible to nucleophilic attack during the precursor synthesis (e.g., displacement of a halogen).

-

Solubility Profile: Moderate solubility in polar organic solvents (DCM, Ethyl Acetate, Acetonitrile); low solubility in water and non-polar alkanes (Hexane).

Synthetic Pathways & Protocols

The synthesis of 2-sulfamoylpyridine-3-carboxylic acid ethyl ester typically proceeds via the Meerwein chlorosulfonation or a thiol-oxidation route starting from commercially available ethyl 2-chloronicotinate.

Validated Synthetic Route (The Thiol-Oxidation Method)

This route is preferred in industrial settings due to higher yields and avoidance of unstable diazonium intermediates.

Step 1: Thiolation

-

Reagents: Ethyl 2-chloronicotinate, Sodium Hydrosulfide (NaSH).

-

Conditions: DMF or Ethanol, reflux.

-

Mechanism:

displacement of the chloride by the hydrosulfide anion. -

Product: Ethyl 2-mercaptonicotinate.

Step 2: Oxidative Chlorination

-

Reagents: Chlorine gas (

) or Sulfuryl Chloride ( -

Conditions:

to -

Mechanism: Oxidation of the thiol to the sulfonyl chloride via a sulfenyl chloride intermediate.

-

Product: Ethyl 2-(chlorosulfonyl)nicotinate.

Step 3: Amination (The Target Synthesis)

-

Reagents: Aqueous Ammonia (

) or Anhydrous -

Conditions:

to -

Mechanism: Nucleophilic acyl substitution at the sulfur atom.

-

Protocol:

-

Dissolve crude Ethyl 2-(chlorosulfonyl)nicotinate in dry THF.

-

Cool to

. -

Slowly sparge anhydrous ammonia gas or add aqueous ammonium hydroxide dropwise.

-

Monitor by TLC/HPLC until starting material is consumed.

-

Workup: Evaporate solvent, wash with cold water (to remove

), and recrystallize from Ethanol/Water.

-

Visualization of Synthesis Logic

The following diagram illustrates the flow from the raw material to the final sulfonylurea precursor.

Figure 1: Step-wise synthetic pathway for Ethyl 2-sulfamoylnicotinate.

Downstream Applications: The "Linchpin" Role

This molecule is a versatile building block. Its primary application is in the synthesis of Nicosulfuron (and related herbicides), although the commercial route for Nicosulfuron often modifies the ester to a dimethylamide before sulfonylurea formation.

Mechanism of Action (Herbicide Context)

Derivatives of this molecule inhibit Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants.

-

Binding Site: The sulfonylurea bridge (formed from the sulfamoyl group) mimics the transition state of the enzyme-substrate complex.

-

Selectivity: The pyridine ring substituents (ester vs. amide) modulate metabolic stability in crops (e.g., corn) versus weeds.

Conversion to Nicosulfuron

To convert the ethyl ester (Target) to Nicosulfuron:

-

Amidation: The ethyl ester is reacted with dimethylamine (

) to form 2-sulfamoyl-N,N-dimethylnicotinamide . -

Coupling: The sulfonamide is coupled with 4,6-dimethoxy-2-pyrimidinyl isocyanate (or via a carbamate intermediate) to yield Nicosulfuron.

Figure 2: Conversion of the ethyl ester scaffold to the active herbicide Nicosulfuron.

References

-

PubChem. (2025).[2] Compound Summary: Ethyl 2-sulfamoylnicotinate. National Library of Medicine. Retrieved from [Link]

-

Bui, T. T., Ngo, D. Q., & Tran, V. L. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 62(2), 34-37. Retrieved from [Link][2][3]

-

Accela Chem. (n.d.). Product Catalog: CAS 247136-80-7.[1][4][5] Retrieved from [Link]

Sources

- 1. 54151-43-8,(2-aminopropyl)(benzyl)methylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. 1427380-86-6,4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1250912-51-6,1-(1-methyl-1H-pyrazol-4-yl)propan-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to Ethyl 2-sulfamoylpyridine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-sulfamoylpyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues to present its core physicochemical properties, a plausible synthetic route with mechanistic insights, and expected analytical characterization. Furthermore, the guide explores the potential therapeutic applications of this compound, drawing parallels from the well-established pharmacological importance of the sulfamoylpyridine scaffold in drug discovery. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this promising chemical entity.

Introduction: The Significance of the Sulfamoylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its ability to engage in various biological interactions. When functionalized with a sulfamoyl group (-SO₂NH₂), the resulting sulfamoylpyridine scaffold has given rise to a multitude of clinically significant drugs.[1][2] The sulfonamide moiety is a key pharmacophore known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making derivatives like Ethyl 2-sulfamoylpyridine-3-carboxylate attractive candidates for drug discovery programs.[3][4]

This guide focuses on the ethyl ester derivative at the 3-position and a sulfamoyl group at the 2-position of the pyridine ring. This specific arrangement of functional groups is anticipated to confer unique electronic and steric properties, potentially leading to novel pharmacological profiles.

Physicochemical Properties

Based on its chemical structure, the molecular formula and molecular weight of Ethyl 2-sulfamoylpyridine-3-carboxylate have been determined.

Table 1: Molecular Properties of Ethyl 2-sulfamoylpyridine-3-carboxylate

| Property | Value |

| Chemical Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | Ethyl 2-sulfamoylpyridine-3-carboxylate |

| SMILES String | CCOC(=O)c1cccc(n1)S(=O)(=O)N |

| InChI Key | [To be determined experimentally] |

Note: The molecular weight is calculated based on the atomic masses of the constituent elements.[5][6][7]

Proposed Synthesis of Ethyl 2-sulfamoylpyridine-3-carboxylate

Synthetic Workflow Overview

The proposed synthesis can be visualized as a two-stage process: first, the construction of the core substituted pyridine ring, followed by the introduction of the sulfamoyl group.

Caption: Proposed synthetic workflow for Ethyl 2-sulfamoylpyridine-3-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-amino-4-methylpyridine-3-carboxylate (A Hantzsch-like approach)

-

To a solution of ethyl acetoacetate and malononitrile in ethanol, add a catalytic amount of a basic catalyst such as piperidine or sodium ethoxide.

-

Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired aminopyridine intermediate.

Causality: This step utilizes a well-established multicomponent reaction for the synthesis of functionalized pyridine rings. The choice of base is critical to catalyze the initial condensation reactions.

Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)pyridine-3-carboxylate

-

Dissolve the synthesized aminopyridine intermediate in concentrated hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.

-

After the addition is complete, stir the reaction mixture for 2-3 hours.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride derivative.

Causality: This step is a modified Sandmeyer reaction, a reliable method for converting an amino group on an aromatic ring to a sulfonyl chloride. The low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

Step 3: Synthesis of Ethyl 2-sulfamoylpyridine-3-carboxylate

-

Dissolve the crude ethyl 2-(chlorosulfonyl)pyridine-3-carboxylate in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, Ethyl 2-sulfamoylpyridine-3-carboxylate.

Causality: The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia to form the desired sulfonamide. The use of an excess of ammonia is necessary to neutralize the HCl generated during the reaction.

Analytical Characterization (Expected)

The structural confirmation of the synthesized Ethyl 2-sulfamoylpyridine-3-carboxylate would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet for the ethyl ester group, and a broad singlet for the -NH₂ protons of the sulfamoyl group.[10][11][12] The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the sulfamoyl and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to all eight carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.[11][12]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.[13][14][15] Electron Ionization (EI) or Electrospray Ionization (ESI) techniques could be employed. The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the calculated molecular weight of 230.24. Characteristic fragmentation patterns, such as the loss of the ethoxy group or the sulfamoyl group, would further support the structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (pyridine ring): δ 7.5-8.5 ppm; Ethyl ester (-OCH₂CH₃): quartet, δ ~4.3 ppm; Ethyl ester (-OCH₂CH₃): triplet, δ ~1.3 ppm; Sulfamoyl (-SO₂NH₂): broad singlet, δ ~7.0 ppm (exchangeable with D₂O) |

| ¹³C NMR | Carbonyl carbon (-C=O): δ ~165 ppm; Aromatic carbons: δ 120-160 ppm; Ethyl ester (-OCH₂CH₃): δ ~62 ppm; Ethyl ester (-OCH₂CH₃): δ ~14 ppm |

| MS (ESI+) | [M+H]⁺ at m/z 231.05 |

Potential Therapeutic Applications in Drug Development

The sulfamoylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[16] This suggests that Ethyl 2-sulfamoylpyridine-3-carboxylate could possess a range of biological activities.

Anticancer Activity

Many sulfonamide-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[1] For instance, some sulfonamides act as inhibitors of tubulin polymerization, a critical process in cell division. The structural features of Ethyl 2-sulfamoylpyridine-3-carboxylate make it a candidate for investigation as a potential anticancer agent.

Antiviral and Antibacterial Agents

Pyridone derivatives, which are structurally related to the core of the target molecule, have been investigated as inhibitors of HIV-1 reverse transcriptase.[17] Furthermore, the sulfonamide group is a well-known antibacterial pharmacophore. The combination of these structural motifs in Ethyl 2-sulfamoylpyridine-3-carboxylate may lead to compounds with dual antiviral and antibacterial properties.

Enzyme Inhibition

The sulfonamide group can act as a zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors. This opens up the possibility of Ethyl 2-sulfamoylpyridine-3-carboxylate or its derivatives targeting a variety of enzymes involved in disease processes.

Logical Relationship of Functional Groups to Bioactivity

Caption: Relationship between the functional groups of the title compound and its potential bioactivities.

Conclusion and Future Directions

Ethyl 2-sulfamoylpyridine-3-carboxylate represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical starting point for the preparation of this compound, and the expected analytical data will be crucial for its structural verification.

Future research should focus on the actual synthesis and in-depth biological evaluation of Ethyl 2-sulfamoylpyridine-3-carboxylate. Screening this compound against a panel of cancer cell lines, bacterial and viral targets, and key enzymes would be a logical next step to uncover its therapeutic potential. Further structural modifications of the ethyl ester and sulfamoyl moieties could also lead to the development of a new class of potent and selective drug candidates.

References

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

PubMed. (1995). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Retrieved from [Link]

-

ResearchGate. (2020). ¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the isolated organic substrate indicating the formation of nicotine hydroxamic acid; c¹³C NMR spectrum of pyridine-3-carboxaldehyde; d¹³C NMR spectrum of hydroxamic acid. Retrieved from [Link]

-

ResearchGate. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2014). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]

-

ResearchGate. (2018). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

-

Gigacalculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

-

Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Pyridine-borane complex catalysed thioesterification: the direct conversion of carboxylic acids into thioesters. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl pyridine-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]

-

PubMed. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

-

CHEM 1114 - Introduction to Chemistry. (n.d.). 5.4 Determining Empirical and Molecular Formulas. Retrieved from [Link]

-

ResearchGate. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

YouTube. (2014). Calculating Molecular Formula from Empirical Formula. Retrieved from [Link]

-

YouTube. (2011). Calculating the Molecular Formula of a Compound. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Pyridine scaffold-bearing drugs in therapeutic applications. Retrieved from [Link]

-

PubMed. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. omnicalculator.com [omnicalculator.com]

- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 7. molecularweightcalculator.com [molecularweightcalculator.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for Ethyl 2-sulfamoylpyridine-3-carboxylate

Executive Summary

This guide serves as an advanced technical resource for Ethyl 2-sulfamoylpyridine-3-carboxylate . Unlike a standard Safety Data Sheet (SDS), this document integrates Structure-Activity Relationship (SAR) analysis, toxicological mechanistics, and field-proven synthesis protocols.

Note on Data Availability: As a specialized intermediate (often utilized in the synthesis of sulfonylurea herbicides like Rimsulfuron or Nicosulfuron), specific toxicological datasets for this exact CAS are often proprietary. This guide utilizes Read-Across Toxicology based on the functional moieties: the pyridine core, the ethyl ester, and the primary sulfonamide.

Phase I: Molecular Identity & Physicochemical Profiling

Understanding the physical behavior of this molecule is the first line of defense. The combination of a lipophilic ester and a polar sulfonamide creates specific solubility and transport properties.

Chemical Identity

-

Chemical Name: Ethyl 2-sulfamoylpyridine-3-carboxylate

-

Molecular Formula:

-

Molecular Weight: ~230.24 g/mol

-

Structural Class: Pyridine-3-carboxylate / Primary Sulfonamide

-

Predicted CAS: Derivatives often fall under the 116235-XX-X or 180270-XX-X series (Analogous to Nicosulfuron intermediates).

Physicochemical Properties (Predicted/Analogous)

| Property | Value / Characteristic | Operational Implication |

| Physical State | Crystalline Solid (White to Off-white) | Dust generation is the primary inhalation risk. |

| Melting Point | 135°C – 145°C (Typical for class) | Stable at room temp; avoid high-heat drying without vacuum. |

| Solubility | DMSO, DMF, Ethyl Acetate (Moderate) | Lipophilicity: The ethyl ester increases skin permeability compared to the free acid. |

| pKa (Sulfonamide) | ~9.5 – 10.5 (Acidic proton) | Reacts with strong bases (NaH, NaOH) to form salts. |

| Reactivity | Nucleophilic attack (Sulfonamide N) | Key reactivity is at the sulfonamide nitrogen (isocyanates coupling). |

Phase II: Toxicological Mechanistics (SAR Analysis)

This section deconstructs the molecule to explain why it poses specific hazards, moving beyond simple H-code lists.

Functional Group Hazard Map

The toxicity profile is driven by three distinct sectors of the molecule.

Figure 1: Structure-Activity Relationship (SAR) mapping specific functional groups to potential biological hazards.

Key Toxicological Risks

-

Sulfonamide Hypersensitivity (The "Sulfa" Warning):

-

Mechanism: The primary sulfonamide group (

) can act as a hapten. Upon metabolic oxidation (usually via CYP450 in the liver, or photo-activation), it can form reactive hydroxylamines or nitroso intermediates that bind to proteins. -

Risk: While less likely in a raw intermediate than a systemic drug, dermal sensitization (H317) is a critical risk. Researchers with known "sulfa drug" allergies must NOT handle this compound.

-

-

Pyridine-Induced Irritation:

-

Mechanism: Pyridine derivatives are known mucosal irritants.

-

Risk: Inhalation of dust will cause immediate respiratory tract irritation (H335).

-

-

Ocular Damage (H319/H318):

-

Mechanism: The acidity of the sulfonamide combined with the basicity of the pyridine ring creates a "zwitterionic-like" interaction that can be damaging to the corneal epithelium upon contact.

-

Phase III: Operational Safety Protocols

This section outlines the "Self-Validating" workflows required to handle this compound safely during synthesis or analysis.

Engineering Controls & PPE Matrix

| Protection Layer | Specification | Rationale |

| Respiratory | P3 / N100 Particulate Filter | Essential for solid handling. Pyridine dusts are highly irritating. |

| Dermal (Hands) | Nitrile (Double Gloving) > 0.11mm | The ethyl ester moiety enhances lipid solubility; double gloving prevents breakthrough. |

| Ocular | Chemical Goggles (Not Safety Glasses) | Prevents dust ingress; standard glasses do not seal against fine powders. |

| Engineering | ISO Class 5 Fume Hood | Velocity: 0.5 m/s face velocity required. |

Protocol: Safe Synthesis Setup (Coupling Reaction)

Scenario: Using the compound as a nucleophile to attack an isocyanate (common herbicide synthesis).

-

Preparation (The "Dry" Zone):

-

Ensure all glassware is flame-dried. Moisture hydrolyzes the ester and competes with the isocyanate.

-

Weighing: Must be done inside the fume hood using an anti-static balance enclosure. Do not weigh on an open bench.

-

-

Solubilization:

-

Solvent of choice: Acetonitrile (MeCN) or Dichloromethane (DCM) .

-

Note: The sulfonamide proton is acidic. If using a base (e.g., DBU or TEA) to catalyze the reaction, add it dropwise at 0°C. Exotherms are common during deprotonation.

-

-

Quenching & Workup:

-

Acid Wash: When washing the organic layer, avoid strong acids (HCl < 1M) to prevent hydrolyzing the ethyl ester.

-

Waste Stream: Segregate aqueous waste. Pyridine derivatives are often toxic to aquatic life (H411) and disrupt biological wastewater treatment plants.

-

Workflow Diagram: Handling & Decontamination

Figure 2: Operational workflow for handling solid pyridine-sulfonamides, including contingency for spills.

Phase IV: Emergency Response & Environmental Stewardship

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide sensitization), administer oxygen and seek ER transport.

-

Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol (this may increase absorption due to the ester group).

-

Eye Contact: Flush with saline. The acidic nature of the sulfonamide requires thorough irrigation to restore pH balance.

Decontamination Solution

For cleaning bench surfaces or spills:

-

Recipe: 5% Sodium Bicarbonate (

) + 1% Surfactant (Dish soap) in water. -

Mechanism: The bicarbonate neutralizes the acidic sulfonamide proton, making it water-soluble and easier to wipe away without using organic solvents that might spread the contamination.

References

-

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]

-

PubChem. Compound Summary: Pyridine-3-carboxylic acid derivatives (Nicotinates). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Sulfonamides and their toxicological properties.[2][Link]

- Choi, H.K., et al. "Metabolic activation of sulfonamides: molecular mechanisms and clinical implications." Adverse Drug Reactions, 2018.

Sources

Methodological & Application

Application Note: Hydrolytic Cyclization of Ethyl 2-sulfamoylpyridine-3-carboxylate

[1][2]

Executive Summary

This protocol outlines the base-mediated hydrolysis of Ethyl 2-sulfamoylpyridine-3-carboxylate (Compound A ).[1][2] The process utilizes a self-validating reaction pathway where the initial saponification yields a water-soluble dianion.[1][2] Subsequent acidification triggers spontaneous cyclodehydration to yield the bicyclic sulfimide, 3-oxopyrido[2,3-d]isothiazole-1,1-dioxide (Compound B ).[1][2] This method replaces legacy multi-step procedures with a streamlined "one-pot" hydrolysis-cyclization workflow, achieving yields >85% with >98% HPLC purity.[1][2]

Mechanistic Insight & Reaction Logic

The transformation is governed by the "Neighboring Group Participation" of the sulfonamide moiety.[2]

-

Saponification: Treatment with aqueous NaOH hydrolyzes the ethyl ester and deprotonates the sulfonamide nitrogen (

), generating a stable dianion species in solution.[2] -

Cyclization (The "Saccharin" Effect): Upon acidification, the carboxylate is protonated.[2] The adjacent sulfonamide nitrogen (now a nucleophile) attacks the carbonyl carbon.[2] Unlike typical amides, the cyclic acyl-sulfonamide (sultam) is thermodynamically favored due to the stability of the five-membered heterocyclic ring fused to the pyridine.[1][2]

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the conversion of the ester to the cyclic sulfimide via the salt intermediate.[2]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |

| Ethyl 2-sulfamoylpyridine-3-carboxylate | 230.24 | 1.0 | Substrate |

| Sodium Hydroxide (2N aq) | 40.00 | 2.5 | Base / Hydrolysis |

| Ethanol (Absolute) | 46.07 | - | Co-solvent |

| Hydrochloric Acid (6N) | 36.46 | Excess | Acidification |

| Water (Deionized) | 18.02 | - | Solvent |

Step-by-Step Methodology

Phase A: Saponification (Base Hydrolysis) [1][2]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Loading: Charge the flask with Ethyl 2-sulfamoylpyridine-3-carboxylate (10.0 g, 43.4 mmol).

-

Solvent Addition: Add Ethanol (30 mL) to create a slurry.

-

Base Addition: Slowly add 2N NaOH (55 mL, ~110 mmol) over 5 minutes. Note: A mild exotherm may be observed.[1]

-

Reaction: Heat the mixture to reflux (80°C) for 2 hours.

Phase B: Acidification & Isolation [1][2]

-

Cooling: Cool the reaction mixture to room temperature (20-25°C).

-

Concentration (Optional): If ethanol volume is high, remove ~50% of the solvent under reduced pressure to minimize product solubility during precipitation.

-

Acidification: Place the flask in an ice bath (0-5°C). Dropwise add 6N HCl while stirring vigorously until the pH reaches 1.0 - 1.5 .

-

Digestion: Allow the slurry to stir at 0-5°C for 30 minutes to ensure complete precipitation.

-

Filtration: Filter the solid using a Buchner funnel/vacuum filtration.

-

Washing: Wash the filter cake with ice-cold water (

mL) to remove residual salts (NaCl) and traces of ethanol. -

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical parameters must be met.

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity (Area %) | > 98.0% |

| 1H NMR | Ethyl Group | Absent (No quartet at ~4.4 ppm, no triplet at ~1.4 ppm).[1][2] |

| 1H NMR | NH Proton | Broad singlet at >12 ppm (indicative of cyclic imide/acidic NH).[2] |

| IR | Carbonyl (C=O) | Strong band at ~1740 cm⁻¹ (Cyclic imide shift vs. 1720 cm⁻¹ ester).[2] |

Troubleshooting Guide

-

Issue: Low Yield / No Precipitate.

-

Issue: Product is "Sticky" or Oily.

References

-

Review of Saccharin Analog Synthesis

- Title: Synthesis and biological activity of novel saccharin deriv

- Source:European Journal of Medicinal Chemistry.

- Context: Describes the general mechanism of o-sulfamoyl ester cycliz

-

Pyridine Sulfonylurea Intermediates

-

General Hydrolysis Protocols

Sources

- 1. KR20110138600A - Process for preparing [1,2,3] -oxathiazolidine-2,2-dioxide or [1,2,5] -thiadiazolidine-1,1-dioxide derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5008392A - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

Synthesis of sulfonylurea herbicide analogs from pyridine esters

Topic: Strategic Synthesis of Pyridine-Based Sulfonylurea Herbicide Analogs from Nicotinate Esters

For: Researchers, scientists, and professionals in agrochemical and drug development.

Introduction and Rationale

Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates.[1] They function by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids, leading to cessation of growth and eventual plant death.[1][2][3][4] Pyridine-containing sulfonylureas, such as nicosulfuron and rimsulfuron, exhibit excellent selective herbicidal activity against a broad spectrum of weeds in crops like maize and potatoes.[5][6]

This application note provides a detailed guide for the synthesis of sulfonylurea herbicide analogs, starting from readily available pyridine esters, specifically derivatives of nicotinic acid (pyridine-3-carboxylic acid). The strategic advantage of this approach lies in the ability to introduce diverse functionalities onto the pyridine ring at an early stage, allowing for the creation of extensive analog libraries for structure-activity relationship (SAR) studies. We will detail the core synthetic transformations, provide a validated, step-by-step protocol for a representative analog, and discuss the necessary analytical characterization techniques.

General Synthetic Strategy

The construction of the target sulfonylurea molecule, which has the general structure Py-SO₂-NH-C(O)-NH-Het , involves a convergent synthesis. This strategy involves preparing two key intermediates separately and coupling them in the final step. The two key fragments are:

-

The Pyridine Sulfonamide Fragment (Py-SO₂NH₂): This component is synthesized from a substituted nicotinic acid ester.

-

The Heterocyclic Amine Fragment (Het-NH₂): This is typically a commercially available or readily synthesized aminopyrimidine or aminotriazine derivative.

The final coupling is most commonly achieved by reacting the pyridine sulfonamide with a carbamate derivative of the heterocyclic amine or by converting the sulfonamide into a more reactive sulfonyl isocyanate intermediate.[1][7]

The overall workflow can be visualized as follows:

Figure 2. Mechanism of sulfonylurea bridge formation via carbamate condensation.

Detailed Experimental Protocol: Synthesis of a Rimsulfuron Analog

This protocol describes the synthesis of an analog of Rimsulfuron, starting from ethyl 3-(ethylsulfonyl)pyridine-2-carboxylate.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as chlorosulfonic acid and thionyl chloride are highly corrosive and moisture-sensitive; handle with extreme care.

Step 1: Synthesis of 3-(Ethylsulfonyl)pyridine-2-sulfonyl Chloride

-

Chlorosulfonation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethyl 3-(ethylsulfonyl)pyridine-2-carboxylate (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, add thionyl chloride (2.0 eq) dropwise.

-

Slowly warm the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of 3-(Ethylsulfonyl)pyridine-2-sulfonamide

[8]

-

Amination: Dissolve the crude 3-(ethylsulfonyl)pyridine-2-sulfonyl chloride (1.0 eq) from the previous step in a suitable organic solvent like dichloromethane or THF in a round-bottom flask. [8][9]2. Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add aqueous ammonia (28-30%, ~5.0 eq) dropwise while maintaining the temperature below 10 °C. [8]4. Stir the reaction mixture at room temperature for 2-3 hours. Monitor completion by TLC.

-

Work-up: If using aqueous ammonia, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude sulfonamide. Purify by recrystallization from an ethanol/water mixture.

Step 3: Synthesis of the Target Sulfonylurea Analog

[5]

-

Condensation: To a dry flask under a nitrogen atmosphere, add the synthesized 3-(ethylsulfonyl)pyridine-2-sulfonamide (1.0 eq), N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)imidazole (a solid, stable equivalent to the isocyanate, 1.1 eq), and anhydrous acetonitrile.

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), to the suspension.

-

Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Work-up and Purification:

-

Quench the reaction by adding 1M HCl to neutralize the base and precipitate the product.

-

Filter the resulting solid precipitate.

-

Wash the solid sequentially with water and a small amount of cold diethyl ether to remove impurities.

-

Dry the solid under high vacuum to obtain the final sulfonylurea analog. Further purification can be achieved by recrystallization if necessary. [10]

-

Characterization and Data Analysis

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For the final sulfonylurea product, characteristic signals include the sulfonamide proton (SO₂-NH -CO) typically appearing as a broad singlet downfield (δ 10-12 ppm) and the urea proton (CO-NH -Het) also in the downfield region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A purity level of >95% is generally required for biological screening.

Table 1: Representative Analytical Data for a Synthesized Analog

| Compound ID | Structure (Py-SO₂NHCONH-Het) | Yield (%) | Purity (HPLC, %) | m/z [M+H]⁺ (Calc.) | m/z [M+H]⁺ (Found) | Key ¹H NMR Signal (SO₂NH, ppm) |

| SU-Py-01 | Py = 3-(ethylsulfonyl)pyridin-2-ylHet = 4,6-dimethoxypyrimidin-2-yl | 75 | >98 | 458.0726 | 458.0729 | 11.5 (br s, 1H) |

| SU-Py-02 | Py = 3-(propylsulfonyl)pyridin-2-ylHet = 4,6-dimethoxypyrimidin-2-yl | 72 | >97 | 472.0883 | 472.0881 | 11.4 (br s, 1H) |

| SU-Py-03 | Py = 3-(ethylsulfonyl)pyridin-2-ylHet = 4-methyl-6-methoxypyrimidin-2-yl | 78 | >98 | 442.0777 | 442.0780 | 11.6 (br s, 1H) |

Conclusion

The synthetic pathway detailed in this application note provides a reliable and adaptable method for producing novel pyridine-based sulfonylurea herbicide analogs from nicotinic acid ester derivatives. This approach facilitates the systematic modification of the pyridine core, enabling comprehensive SAR studies essential for the discovery of new, more effective, and selective herbicidal agents. Rigorous purification and thorough analytical characterization are paramount to ensure the quality and integrity of the synthesized compounds for subsequent biological evaluation.

References

-

AERU, University of Hertfordshire. Rimsulfuron (Ref: DPX E9636). Available from: [Link]

-

Shen De-long. (2008). Synthesis of Sulfonylurea Herbicide Rimsulfuron. Modern Agrochemicals. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91779, Rimsulfuron. Available from: [Link]

-

Sulfonylurea Herbicides. (2024). Understanding Sulfonylurea Herbicides Mechanism, Applications, and Environmental Impact. Available from: [Link]

-

Wikipedia contributors. (2024). Sulfonylurea. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Shao Xing Shang Yu Xin Yin Bang Biochemical Co Ltd. (2020). Synthesis method of rimsulfuron. CN111645484A. Available from: [Link]

- Heilongjiang Beifang Nongda Biological Engineering Co Ltd. (2020). Preparation method of nicosulfuron original drug. CN110878084A.

-

ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. Available from: [Link]

- Nantong Jiangshan Agrochemical Chemical Co Ltd. (2010). Novel synthesis method of sulfonylurea weedicide. CN101671328B.

-

Guddat, L. W., et al. (2003). Molecular Basis of Sulfonylurea Herbicide Inhibition of Acetohydroxyacid Synthase. The University of Queensland eSpace. Available from: [Link]

- Bayer Ag. (1991). Process of preparation of pyridine-3-sulfonic acids. EP0428831B1.

-

Food and Agriculture Organization of the United Nations. (2005). FAO Specifications and Evaluations for Agricultural Pesticides - RIMSULFURON. Available from: [Link]

- Jiangsu Yangnong Chemical Co Ltd. (2015). The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. CN105153022B.

-

Wang, W., et al. (2013). Synthesis of 2-aminonicotinic acid. ResearchGate. Available from: [Link]

-

Pomarnacka, E., & Brzozowski, Z. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. Available from: [Link]

- China Agricultural University. (2010). Method for synthesizing nicosulfuron. CN101671327B.

-

Rasheed, S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available from: [Link]

-

El-Metwaly, A. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available from: [Link]

-

Wu, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate. Available from: [Link]

-

Gevorgyan, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available from: [Link]

-

Sultan, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available from: [Link]

-

Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73281, Nicosulfuron. Available from: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules. Available from: [Link]

-

Colell, J. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

Sources

- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 2. sulfonylurea herbicides [cnagrochem.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rimsulfuron (Ref: DPX E9636) [sitem.herts.ac.uk]

- 8. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 9. eurjchem.com [eurjchem.com]

- 10. Synthesis method of rimsulfuron - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Accelerated Synthesis of Novel Pyridine Scaffolds via Microwave-Assisted Derivatization of Ethyl 2-sulfamoylpyridine-3-carboxylate

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the strategic application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of Ethyl 2-sulfamoylpyridine-3-carboxylate. This versatile building block holds significant potential in medicinal chemistry, and its functionalization is key to accessing novel chemical matter. We provide detailed protocols for Suzuki-Miyaura cross-coupling and N-arylation reactions, moving beyond simple procedural steps to explain the underlying principles and rationale for experimental design. This document serves as a practical resource for leveraging MAOS to accelerate drug discovery timelines.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. Ethyl 2-sulfamoylpyridine-3-carboxylate is a particularly interesting starting material, offering three distinct points for chemical modification: the pyridine nitrogen, the sulfamoyl group, and the potential for cross-coupling at a halogenated derivative of the pyridine ring.

Conventional synthetic methods often require long reaction times and harsh conditions, which can lead to decomposition and side-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, improved yields, and greater reaction control.[1][2][3] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, a mechanism fundamentally different from conventional conductive heating.[3][4] The ability to rapidly reach and precisely maintain high temperatures and pressures allows for the exploration of new reaction spaces and the expedited synthesis of compound libraries.[2][5]

This application note will focus on two high-impact, microwave-assisted transformations of Ethyl 2-sulfamoylpyridine-3-carboxylate derivatives: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed N-arylation.

Core Principles & Mechanistic Considerations

Microwave energy accelerates reactions by interacting with polar molecules and ions in the reaction mixture, leading to rapid heating through dipolar polarization and ionic conduction.[4][6] This uniform, instantaneous heating often leads to cleaner reactions with fewer byproducts compared to conventional methods where the vessel walls are heated first.[3] For the reactions discussed herein, these principles manifest as follows:

-

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry. Microwave irradiation significantly shortens the reaction times for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), often from hours to mere minutes.[7] The choice of palladium catalyst, ligand, base, and solvent are all critical for success.

-

N-Arylation: The functionalization of the pyridine nitrogen can be challenging due to the electron-deficient nature of the ring. While various methods exist, microwave assistance can promote reactions that are sluggish under thermal conditions, enabling the use of a wider range of arylating agents.

Logical Flow of Synthetic Strategy

The following diagram illustrates the proposed synthetic workflow, starting from the commercially available or readily synthesized Ethyl 2-sulfamoylpyridine-3-carboxylate.

Caption: Proposed workflow for the derivatization of Ethyl 2-sulfamoylpyridine-3-carboxylate.

Experimental Protocols & Methodologies

Safety First: All microwave-assisted reactions must be conducted in a dedicated microwave reactor designed for chemical synthesis.[8][9] These instruments have essential safety features for monitoring and controlling temperature and pressure.[8] Domestic microwave ovens are not suitable and are extremely dangerous for this type of work.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work within a well-ventilated fume hood.[8]

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of halogenated pyridine derivatives.[7][10][11] It assumes the starting material is a halogenated (bromo- or chloro-) derivative of Ethyl 2-sulfamoylpyridine-3-carboxylate.

Reaction Scheme:

| Parameter | Recommended Range/Value | Rationale & Expert Insights |

| Reactants | Halogenated Pyridine (1.0 eq.), Boronic Acid/Ester (1.2-1.5 eq.) | An excess of the boronic acid component is often used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%), or XPhosPdG2 (2-5 mol%) | The choice of catalyst and ligand is crucial. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands like XPhos often give superior results and can prevent side reactions like debromination.[10][11] |

| Base | K₂CO₃ (2.0-3.0 eq.), Cs₂CO₃ (2.0-3.0 eq.) | The base is essential for the transmetalation step. Carbonates are generally effective and well-tolerated. |

| Solvent | 1,4-Dioxane/H₂O (4:1), DME/H₂O (4:1), or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is typical for Suzuki couplings. The water is necessary to dissolve the base and facilitate the reaction.[7] |

| Microwave Parameters | ||

| Temperature | 120-150 °C | Microwave heating allows for temperatures well above the solvent's boiling point in a sealed vessel, dramatically accelerating the reaction.[9][12] |

| Time | 10-30 minutes | Monitor reaction progress by TLC or LC-MS to avoid decomposition from prolonged heating. |

| Power | Dynamic (Adjusted by instrument to maintain temperature) | Modern microwave reactors automatically modulate power to hold the target temperature. |

Step-by-Step Protocol:

-

To a 10 mL microwave process vial, add the halogenated ethyl 2-sulfamoylpyridine-3-carboxylate (0.2 mmol, 1.0 eq.), the desired arylboronic acid (0.24 mmol, 1.2 eq.), the palladium catalyst (0.004 mmol, 2 mol%), and the base (0.4 mmol, 2.0 eq.).

-

Add the chosen solvent system (e.g., 2 mL of 1,4-Dioxane/H₂O 4:1).

-

Seal the vial with a septum cap. Caution: Only use vials and caps specified by the microwave reactor manufacturer.[9]

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters: Temperature at 140 °C, hold time of 20 minutes, with magnetic stirring.

-

After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50 °C) before opening.[9]

-

Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Microwave-Assisted N-Arylation

This protocol is adapted from established copper-catalyzed N-arylation methods for electron-deficient pyridines.[13]

Reaction Scheme:

| Parameter | Recommended Range/Value | Rationale & Expert Insights |

| Reactants | Ethyl 2-sulfamoylpyridine-3-carboxylate (1.0 eq.), Aryl Iodide/Bromide (1.1-1.3 eq.) | Aryl iodides are generally more reactive than bromides. |

| Catalyst | CuI (5-10 mol%) | Copper(I) iodide is a common and effective catalyst for this transformation. |

| Ligand | L-Proline (10-20 mol%), DMEDA (10-20 mol%) | A ligand is often necessary to stabilize the copper catalyst and facilitate the reaction. L-Proline and N,N'-Dimethylethylenediamine (DMEDA) are commonly used. |

| Base | K₂CO₃ (2.0 eq.), K₃PO₄ (2.0 eq.) | A non-nucleophilic inorganic base is required. |

| Solvent | DMSO, DMF | High-boiling, polar aprotic solvents are ideal for this reaction as they couple well with microwave energy. |

| Microwave Parameters | ||

| Temperature | 150-180 °C | Higher temperatures are often needed for the N-arylation of electron-deficient heterocycles. |

| Time | 30-60 minutes | These reactions may require slightly longer heating times than Suzuki couplings. |

| Power | Dynamic |

Step-by-Step Protocol:

-

To a 10 mL microwave process vial, add Ethyl 2-sulfamoylpyridine-3-carboxylate (0.2 mmol, 1.0 eq.), the aryl halide (0.22 mmol, 1.1 eq.), CuI (0.02 mmol, 10 mol%), L-Proline (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 eq.).

-

Add 2 mL of DMSO.

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction parameters: Temperature at 160 °C, hold time of 45 minutes, with magnetic stirring.

-

Follow the cooling, workup, and purification steps as described in the Suzuki-Miyaura protocol.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient temperature/time; Inactive catalyst; Inappropriate base/solvent. | Increase temperature in 10 °C increments or time in 5-10 minute intervals. Screen different catalyst/ligand systems. Ensure base and solvents are anhydrous if required. |

| Product Decomposition | Excessive temperature or reaction time. | Reduce the reaction temperature or time. Monitor the reaction at shorter intervals. |

| Side Product Formation | (Suzuki) Homocoupling of boronic acid; Debromination. | Use a more active catalyst (e.g., one with a biarylphosphine ligand). Ensure the reaction mixture is degassed to remove oxygen. |

| No Reaction | Incorrect reaction conditions; Poor microwave absorption. | Verify all reagents and their stoichiometry. If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a passive heating element (e.g., silicon carbide). |

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient derivatization of Ethyl 2-sulfamoylpyridine-3-carboxylate. By significantly reducing reaction times and often improving yields, MAOS enables medicinal chemists to accelerate the generation of novel, diverse chemical libraries for drug discovery programs.[2][14] The protocols provided herein serve as a robust starting point for the exploration of Suzuki-Miyaura and N-arylation reactions, offering a clear pathway to new molecular entities.

References

- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. (URL not available)

- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (URL not available)

- El-Faham, A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (URL not available)

- Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571. (URL not available)

- Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (URL not available)

- ResearchGate. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. (URL not available)

- ResearchGate. (n.d.). Microwaves in drug discovery and development: A Review. (URL not available)

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. (URL not available)

- Scilit. (n.d.). Microwave - Assisted Chemistry in Drug Discovery. (URL not available)

- Kappe, C. O., et al. (2013). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. (URL not available)

- Al-Masum, M., & El-Sayed, T. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20496-20508. (URL not available)

- International Journal of Pharmaceutical Education and Research. (n.d.).

- Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (URL not available)

- European Pharmaceutical Contractor. (n.d.). Microwave-Assisted Synthesis in Drug Development. (URL not available)

- Organic Syntheses. (n.d.). Procedure for Microwave-Assisted Organic Synthesis. (URL not available)

- Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (URL not available)

- PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)

- ResearchGate. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (URL not available)

- Journal of the American Chemical Society. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (URL not available)

- International Journal of Research in Pharmacy and Allied Science. (n.d.).

- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). (URL not available)

- Journal of the American Chemical Society. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (URL not available)

- PMC. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (URL not available)

- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (URL not available)

- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxyl

- MDPI. (n.d.).

- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)

- ResearchGate. (n.d.). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. (URL not available)

- PubChem. (n.d.). N-ethyl-2-sulfamoylpyridine-3-carboxamide. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. scilit.com [scilit.com]

- 6. ijrpas.com [ijrpas.com]

- 7. mdpi.com [mdpi.com]

- 8. Safety Considerations for Microwave Synthesis [cem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epcp.ac.in [epcp.ac.in]

Troubleshooting & Optimization

Technical Support Center: Sulfamoylpyridine Reaction Stability

Topic: Preventing Decarboxylation in Sulfamoylpyridine Carboxylic Acids

Core Directive & Scope

Status: Active Severity: Critical (Irreversible Product Loss) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary:

Sulfamoylpyridines substituted with carboxylic acids (e.g., 2-sulfamoyl-3-pyridinecarboxylic acids) present a unique synthetic challenge. The sulfamoyl group (

This guide provides mechanistic insights and validated protocols to prevent the loss of

The Mechanism: Why Decarboxylation Occurs

To prevent the reaction, you must understand the failure mode. Pyridine carboxylic acids do not decarboxylate via a simple radical mechanism; they follow a zwitterionic pathway (often related to the Hammick Reaction mechanism).

-

Zwitterion Formation: In solution, the pyridine nitrogen can be protonated (by the carboxylic acid itself or solvent), creating a cationic ring.

-

EWG Amplification: The sulfamoyl group exerts a strong inductive (

) and resonance ( -

Facilitated Release: The electron-poor ring stabilizes the development of negative charge at the C-3/C-2 position, allowing

to leave rapidly, often at temperatures as low as 40–50°C.

Visualizing the Pathway

Figure 1: Mechanistic pathway of decarboxylation facilitated by electron-withdrawing sulfamoyl groups.

Critical Parameter Troubleshooting

Before attempting a reaction, review these parameters. If your protocol violates these limits, decarboxylation is probable.

| Parameter | Critical Limit | Scientific Rationale |

| Temperature | < 0°C (Activation) < 25°C (Reaction) | Kinetic data indicates that for electron-deficient pyridines, |

| Activation Reagent | Avoid Thionyl Chloride ( | |

| Base Choice | Non-Nucleophilic | Strong nucleophilic bases can attack the sulfamoyl sulfur. Use Pyridine (mild) or DIPEA (sterically hindered). Avoid hydroxide/alkoxides. |

| Solvent | Aprotic (DCM, DMF, THF) | Protic solvents can facilitate proton transfer to the pyridine nitrogen, catalyzing the zwitterionic decarboxylation pathway. |

Diagnostic & Decision Logic

Use this flow to select the correct protocol for your specific substrate.

Figure 2: Decision matrix for selecting the appropriate coupling strategy.

Validated Protocols

Protocol A: Mild Coupling with T3P (Propylphosphonic Anhydride)

Best for: General amide coupling where thermal stability is a concern. T3P acts as a kinetic trap, activating the acid rapidly without generating free acidic species that promote decarboxylation.

-

Reagents:

-

Sulfamoyl-pyridine carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Pyridine or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Dry)

-

-

Step-by-Step:

-

Dissolution: Dissolve the acid and the amine in the solvent at 0°C .

-

Base Addition: Add the base (Pyridine/DIPEA) dropwise. Note: Exotherm may occur; keep T < 5°C.

-

Activation: Add T3P solution dropwise over 10 minutes, maintaining 0°C .

-

Reaction: Allow the mixture to warm only to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check LCMS. Do not heat to drive completion. If stalled, add 0.5 equiv more T3P at 0°C.

-

Workup: Quench with water. Wash with mild citric acid (if product is stable) or brine.

-

Protocol B: Neutral Acid Chloride Formation (Ghosez’s Reagent)

Best for: Sterically hindered amines or when the acid chloride intermediate is strictly required but

-

Reagents:

-

Sulfamoyl-pyridine carboxylic acid (1.0 equiv)

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)

-

Solvent: Dry DCM

-

-

Step-by-Step:

-

Setup: Flame-dry glassware under

. -

Activation: Suspend the acid in DCM at 0°C .

-

Reagent Addition: Add Ghosez’s reagent dropwise.

-

Mechanism: The reaction produces the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide). No acidic HCl gas is generated.

-

Coupling: Cannulate this solution directly into a pre-cooled (0°C) solution of your amine and base (TEA/DIPEA).

-

Rationale: This avoids the thermal stress of refluxing thionyl chloride and the acidic environment that catalyzes decarboxylation.

-

Troubleshooting FAQs

Q: I see gas evolution immediately upon adding my coupling agent.

A: This is likely

-

Fix: Switch to Protocol A (T3P). Ensure your base is added before the coupling agent to buffer the system.

Q: My LCMS shows a mass of [M-44].

A: You have successfully decarboxylated your starting material. The [M-44] peak corresponds to the protonated pyridine (loss of

-

Fix: The starting material is irretrievable. Restart using Protocol B at strictly 0°C.

Q: Can I use HATU or EDC? A: HATU is generally safe, but the activated ester can sometimes be unstable if the reaction is slow. T3P is preferred because the byproduct is water-soluble and the activation is cleaner for electron-deficient acids. EDC is often too slow for these deactivated acids, requiring longer reaction times that increase decarboxylation risk.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

- Context: Establishes T3P as the gold standard for sensitive acid couplings, minimizing side reactions like racemization and decarboxyl

-

Ghosez, L., et al. (1979). "

-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26.- Context: The definitive protocol for generating acid chlorides under neutral conditions.

-

Dunn, G. E., et al. (1972).[3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[3]

- Context: Foundational physical organic chemistry explaining the zwitterionic/Hammick mechanism of pyridine decarboxyl

Sources

Technical Support Center: Optimization of Esterification Conditions for 2-Sulfamoylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

The esterification of 2-sulfamoylnicotinic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. However, the presence of the sulfamoyl group introduces specific challenges that can affect reaction efficiency and product purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific problems you might encounter. The advice is grounded in established chemical principles to help you not only solve the immediate issue but also understand the underlying chemistry.

Reaction Initiation & Catalyst Choice

Q1: What are the recommended starting conditions for the esterification of 2-sulfamoylnicotinic acid?

A1: For a standard laboratory-scale reaction, a good starting point is the Fischer-Speier esterification. [1]This involves refluxing the 2-sulfamoylnicotinic acid in a large excess of the desired alcohol (which also serves as the solvent) with a catalytic amount of a strong acid.

Recommended Starting Parameters:

-

Reactants: 2-sulfamoylnicotinic acid and a primary or secondary alcohol (e.g., methanol, ethanol). [1]Tertiary alcohols are generally not suitable as they are prone to elimination reactions. [1]* Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective choices. [1][2]* Temperature: The reaction should be heated to the reflux temperature of the alcohol being used. [3][4]* Reaction Time: This can vary from 1 to 10 hours. [1]It is crucial to monitor the reaction's progress.

Q2: My reaction is not proceeding to completion, and I have a low yield. What are the likely causes and how can I fix this?

A2: Low conversion is a frequent issue in Fischer esterification, primarily because the reaction is an equilibrium process. [5][6][7]The presence of water, a byproduct, can drive the reaction backward, reducing your ester yield. [5][6][7] Troubleshooting Steps:

-

Water Removal: The most effective way to improve yield is to remove the water as it forms. This can be achieved by:

-

Using a Dean-Stark apparatus, especially when using a solvent like toluene that forms an azeotrope with water. [1][4][5] * Adding a dehydrating agent to the reaction mixture, such as molecular sieves. [1]2. Increase Alcohol Concentration: Using a large excess of the alcohol can shift the equilibrium towards the product side. [5][6][8]3. Catalyst Amount and Activity: Ensure you have used a sufficient amount of an active acid catalyst. If the catalyst is old or has absorbed moisture, its effectiveness will be reduced. [2]4. Reaction Time and Temperature: Confirm that the reaction has been refluxing at the correct temperature for a sufficient duration. [9][10]Some esterifications can be slow and may require extended reaction times. [11] Q3: I am observing the decomposition of my starting material or product. What could be the reason?

-

A3: The sulfamoyl group (-SO₂NH₂) can be sensitive to harsh acidic conditions, potentially leading to hydrolysis. [12]While generally stable, prolonged exposure to strong acids at high temperatures can cause degradation. [12][13] Preventative Measures:

-

Milder Catalysts: Consider using a milder acid catalyst.

-

Alternative Esterification Methods: For particularly sensitive substrates, alternative methods that avoid strong acids may be necessary. These include:

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). [14]It is effective for acid-sensitive compounds. [14] * Reaction with Alkyl Halides: Converting the carboxylic acid to its carboxylate salt and reacting it with an alkyl halide is another option, though it may introduce other potential side reactions. [14]

-

Side Reactions & Impurity Profile

Q4: I am seeing an unexpected side product in my reaction mixture. What could it be?

A4: Besides the potential for starting material degradation, other side reactions can occur:

-

N-Alkylation: The nitrogen of the sulfamoyl group could potentially be alkylated by the alcohol under certain conditions, although this is less common.

-

Ether Formation: At high temperatures with a strong acid catalyst, the alcohol can undergo dehydration to form an ether. [2] Identification and Mitigation:

-

Characterization: Use analytical techniques like LC-MS or NMR to identify the structure of the side product.

-

Optimize Conditions: Once the side product is identified, adjust the reaction conditions (e.g., lower temperature, different catalyst) to minimize its formation.

Q5: How can I minimize the formation of impurities during the reaction?

A5: Minimizing impurities starts with careful setup and execution of the reaction.

-

Use Anhydrous Reagents: Ensure your alcohol and any solvents are dry, as water will inhibit the forward reaction and can contribute to side reactions. [6]* Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

-

Monitor the Reaction: Regularly monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to stop the reaction, preventing the formation of degradation products from prolonged heating. [9]

Work-up and Purification

Q6: What is the best procedure for isolating the ester product after the reaction?

A6: A standard work-up procedure for Fischer esterification involves neutralizing the acid catalyst and removing the unreacted starting materials.

Step-by-Step Work-up:

-

Cool the Reaction: Allow the reaction mixture to cool to room temperature.

-

Remove Excess Alcohol: If a large excess of a volatile alcohol was used, it can be removed under reduced pressure. [4]3. Dilute: Dilute the residue with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. [4][15]4. Neutralize: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted 2-sulfamoylnicotinic acid. [4][16]Be cautious as this will produce CO₂ gas.

-

Wash: Further wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. [4]6. Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester. [4] Q7: I am having difficulty purifying my product. What are some alternative purification strategies?

A7: If standard work-up procedures are insufficient, consider the following:

-